molecular formula C19H25NO2S2 B5361956 3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5361956
M. Wt: 363.5 g/mol
InChI Key: SGQIZJVIXOXZNM-ATVHPVEESA-N
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Description

3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinone derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to exhibit its anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. The pesticidal activity of this compound is believed to be due to its ability to disrupt the nervous system of pests.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various scientific articles. It has been found to cause a decrease in cell viability and induce apoptosis in cancer cells. It has also been reported to reduce inflammation in animal models of inflammation. In addition, it has been found to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. It has also been found to have low toxicity in animal studies, which makes it a promising candidate for further research. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its anti-cancer properties and its potential use as a therapeutic agent. Another direction is to explore its pesticidal activity and its potential use as an alternative to synthetic pesticides. Additionally, the synthesis of nanomaterials using this compound as a precursor could be further explored. Finally, the mechanism of action of this compound could be further elucidated to better understand its potential applications.

Synthesis Methods

The synthesis of 3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-ethylhexylamine with 4-methoxybenzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with 2-mercaptoacetic acid to form the thiazolidinone derivative. The synthesis of this compound has been reported in several scientific articles, and it has been found to be a relatively simple and efficient method.

Scientific Research Applications

3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential applications in various fields of scientific research. In medicine, this compound has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, it has been found to have pesticidal activity against various pests. In material science, it has been used as a precursor for the synthesis of nanomaterials.

properties

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S2/c1-4-6-7-14(5-2)13-20-18(21)17(24-19(20)23)12-15-8-10-16(22-3)11-9-15/h8-12,14H,4-7,13H2,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQIZJVIXOXZNM-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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